3-(1H-imidazol-1-ylmethyl)aniline

Catalog No.
S725641
CAS No.
120107-85-9
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-imidazol-1-ylmethyl)aniline

CAS Number

120107-85-9

Product Name

3-(1H-imidazol-1-ylmethyl)aniline

IUPAC Name

3-(imidazol-1-ylmethyl)aniline

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2

InChI Key

HOZXQBSHRUITCX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)CN2C=CN=C2

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=CN=C2

3-(1H-imidazol-1-ylmethyl)aniline is an organic compound characterized by its imidazole and aniline functional groups. Its molecular formula is C10H11N3, with a molecular weight of approximately 173.21 g/mol . The compound features a benzene ring substituted with a 1H-imidazol-1-ylmethyl group, which contributes to its chemical reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry and materials science.

Potential as a Building Block for Pharmaceuticals:

The presence of both the imidazole and aniline functional groups within 3-(1H-imidazol-1-ylmethyl)aniline makes it an attractive building block for the synthesis of various pharmaceuticals []. The imidazole ring is found in numerous clinically relevant drugs, including antifungals, anti-ulcer medications, and histamine receptor antagonists []. Additionally, the aniline moiety is a common structural feature in diverse therapeutic agents, encompassing analgesics, anticonvulsants, and antipsychotics []. Combining these functionalities in 3-(1H-imidazol-1-ylmethyl)aniline offers potential for the development of novel drugs with improved efficacy and targeted properties.

Applications in Medicinal Chemistry Research:

3-(1H-imidazol-1-ylmethyl)aniline is a valuable tool in medicinal chemistry research for the exploration of structure-activity relationships (SAR) []. By incorporating this molecule into libraries of diverse compounds and evaluating their biological activity, researchers can gain insights into the functional groups crucial for specific therapeutic effects. This information can then be utilized to optimize the design of more potent and selective drugs.

Potential as a Scaffold for Catalyst Development:

The unique combination of donor and acceptor atoms within 3-(1H-imidazol-1-ylmethyl)aniline makes it a promising candidate for the development of catalysts. The imidazole ring can participate in various coordination interactions with metal ions, while the aniline moiety can act as a hydrogen bond donor or acceptor []. These properties allow for the design of catalysts with tailored functionalities for specific chemical reactions.

Due to the presence of both the imidazole and aniline groups. Key reactions include:

  • Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The imidazole ring can undergo condensation with aldehydes or ketones, forming imine derivatives.
  • Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or N-oxide derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-(1H-imidazol-1-ylmethyl)aniline can be achieved through several methods:

  • Direct Amination: The reaction of 1H-imidazole with chloromethyl aniline under basic conditions can yield the desired product.
  • Reduction of Imine: Starting from an imine formed from an aldehyde and aniline, reduction can lead to the formation of 3-(1H-imidazol-1-ylmethyl)aniline.

These methods allow for the efficient production of this compound in laboratory settings.

3-(1H-imidazol-1-ylmethyl)aniline has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Material Science: The compound could be utilized in the development of new materials, particularly those involving imidazole derivatives.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms involving imidazole and amine functionalities.

Interaction studies involving 3-(1H-imidazol-1-ylmethyl)aniline focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with specific receptors or enzymes, which could lead to therapeutic applications. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-(1H-imidazol-1-ylmethyl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-Methyl-1H-imidazol-1-yl)methyl anilineContains a methyl group on the imidazoleEnhanced lipophilicity
3-(1-Methyl-1H-imidazol-2-yl)anilineMethyl substitution on the imidazole ringDifferent position of methyl substitution
2-(1H-Imidazol-1-yl)anilineImidazole attached directly to anilineLacks the additional methyl group

These compounds illustrate variations in substituents that affect their chemical properties and biological activities. The uniqueness of 3-(1H-imidazol-1-ylmethyl)aniline lies in its specific arrangement of functional groups, which may influence its reactivity and interaction profiles compared to similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.095297364 g/mol

Monoisotopic Mass

173.095297364 g/mol

Heavy Atom Count

13

UNII

5GT9TR5Z4F

Wikipedia

3-(1H-imidazol-1-ylmethyl)aniline

Dates

Modify: 2023-08-15

Explore Compound Types